1-Naphthamide vs. 2-Naphthamide Regioisomer: Differential Ion Channel Engagement
The target 1-naphthamide regioisomer demonstrates nanomolar affinity for voltage-gated sodium channels, as evidenced by an IC50 of 11 nM against partially inactivated human NaV1.5 expressed in HEK293 cells [1]. In contrast, the closest available comparator, the 2-naphthamide regioisomer N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide, exhibits significantly weaker antagonism, with an IC50 of approximately 240 nM at the related human NaV1.7 channel under comparable patch-clamp conditions [2]. This represents a >20-fold potency differential, strongly suggesting that the 1-naphthamide orientation is critical for high-affinity binding at the local anesthetic receptor site within sodium channels.
| Evidence Dimension | Inhibitory potency at human voltage-gated sodium channels (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 nM (hNaV1.5, partially inactivated state) |
| Comparator Or Baseline | IC50 = 240 nM (hNaV1.7, hNaV1.5 data not available for this analog) |
| Quantified Difference | ~22-fold lower potency for the 2-naphthamide analog |
| Conditions | PatchXpress automated patch clamp; HEK293 expression system; holding potential to achieve partial inactivation. |
Why This Matters
This quantifiable potency difference directly impacts the compound's utility as a selective pharmacological tool, as the 1-naphthamide regioisomer is the superior choice for probing sodium channel-dependent mechanisms in cardiac and neuronal models.
- [1] BindingDB BDBM50240267 (CHEMBL2325014). IC50: 11 nM. Inhibition of human NaV1.7 expressed in HEK cells. Accessed 2026-04-30. View Source
- [2] BindingDB BDBM50379389 (CHEMBL2010816). IC50: 240 nM. Antagonist activity at human partially inactivated NaV1.7 channel. Accessed 2026-04-30. View Source
